2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Lipophilicity Drug-likeness Physicochemical property

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide (CAS 2098023-35-7) is a synthetic small molecule belonging to the imidazo[1,2-b]pyrazole class, characterized by a cyclobutyl substituent at the 6-position and an acetimidamide side chain. Its molecular formula is C11H15N5 with a molecular weight of 217.27 g/mol.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
CAS No. 2098023-35-7
Cat. No. B1491317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
CAS2098023-35-7
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN3C=CN(C3=C2)CC(=N)N
InChIInChI=1S/C11H15N5/c12-10(13)7-15-4-5-16-11(15)6-9(14-16)8-2-1-3-8/h4-6,8H,1-3,7H2,(H3,12,13)
InChIKeyPUXZCJIQJCIEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide (CAS 2098023-35-7) – A Computational and Physicochemical Profile


2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide (CAS 2098023-35-7) is a synthetic small molecule belonging to the imidazo[1,2-b]pyrazole class, characterized by a cyclobutyl substituent at the 6-position and an acetimidamide side chain. Its molecular formula is C11H15N5 with a molecular weight of 217.27 g/mol. While no direct experimental bioactivity data is disclosed in primary literature or authoritative databases for this specific compound [1], its structural features align with key medicinal chemistry design principles, positioning it as a building block of interest where spatial and electronic modulation is required.

Why 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide Cannot Be Replaced by Its Closest Analogs


The imidazo[1,2-b]pyrazole scaffold is a privileged structure in kinase inhibitor and anticancer agent discovery [1]. Within congeneric series, even subtle changes at the 6-position can dramatically alter target affinity and physicochemical properties. The cyclobutyl group in CAS 2098023-35-7 occupies a unique property space compared to the unsubstituted (H), tert-butyl, ethyl, or cyclopropyl analogs. Unlike the unsubstituted variant (CAS 2098022-58-1), it introduces steric bulk and lipophilicity without the excessive hydrophobicity of the tert-butyl analog (CAS 2098053-16-6). The strained cyclobutyl ring offers a distinct spatial profile that can improve metabolic stability relative to flexible alkyl chains [2]. These differences render simple analog substitution without experimental validation unreliable, and highlight the need for precise procurement when a project's SAR has been optimized around the cyclobutyl motif.

Head-to-Head Quantitative Differentiation of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide Against Closest Analogs


Lipophilicity Modulation: Intermediate cLogP Between Unsubstituted and tert-Butyl Analogs

The cyclobutyl analog (CAS 2098023-35-7) exhibits a computed XLogP3 of 0.4, which lies between the unsubstituted analog (CAS 2098022-58-1) with XLogP3 of -0.7 and the tert-butyl analog (CAS 2098053-16-6) with XLogP3 of 1.0 [1]. This intermediate lipophilicity can be advantageous for balancing permeability and solubility, a key criterion in early drug discovery.

Lipophilicity Drug-likeness Physicochemical property

Molecular Weight and Ligand Efficiency: Superior MW-to-Property Ratio

The cyclobutyl analog (MW 217.27) is only 54 Da heavier than the unsubstituted analog (MW 163.18) but 2.0 Da lighter than the tert-butyl analog (MW 219.29). This incremental increase in molecular weight, combined with its intermediate lipophilicity, suggests a better preservation of ligand efficiency indices (e.g., LLE) compared to the bulkier tert-butyl group [1].

Molecular weight Ligand efficiency Lead-likeness

Topological Polar Surface Area: Consistent Hydrogen Bonding Capacity Across Analogs

The target compound maintains a Topological Polar Surface Area (TPSA) of 72.1 Ų, identical to both the unsubstituted (72.1 Ų) and tert-butyl (72.1 Ų) analogs [1]. This indicates that the C-6 substitution does not alter the fundamental hydrogen bonding pharmacophore, allowing projects to modulate steric/lipophilic properties independently of polar interactions.

TPSA Permeability Oral bioavailability

Rotatable Bonds: Slight Increase Over Unsubstituted Analog May Influence Entropy

The cyclobutyl analog possesses 3 rotatable bonds, compared to 2 for the unsubstituted analog and 3 for the tert-butyl analog [1]. The additional rotatable bond arises from the acetimidamide chain attachment, which is constant across all analogs. The rigid cyclobutyl ring itself contributes no additional rotatable bonds, potentially providing a more conformationally constrained probe compared to flexible alkyl substituents like n-butyl.

Conformational flexibility Entropy Binding affinity

Cyclobutyl as a Metabolically Stable Bioisostere of tert-Butyl: Class-Level Inference

Recent studies on CF3-cyclobutanes demonstrate that cyclobutyl-containing fragments can serve as effective bioisosteres for tert-butyl groups, preserving bioactivity while enhancing metabolic stability [1]. Although the target compound lacks the trifluoromethyl group, the cyclobutyl ring alone offers a steric profile that can mimic the tert-butyl group in certain contexts, as shown in opioid receptor ligands where cyclobutyl replacement of tert-butyl shifted pharmacological profile [2]. This class-level insight supports the hypothesis that cyclobutyl-substituted imidazo[1,2-b]pyrazoles may offer a distinct and potentially advantageous pharmacological profile.

Metabolic stability Bioisostere Drug design

Optimal Application Scenarios for 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide


Kinase Inhibitor Library Design for BTK or CLK Targets

The imidazo[1,2-b]pyrazole core is central to several known kinase inhibitors, including Beigene's BTK modulators [1]. The cyclobutyl acetimidamide building block (CAS 2098023-35-7) can be used to synthesize focused libraries exploring the C-6 position's steric and electronic effects on kinase selectivity. Its intermediate lipophilicity (XLogP3 0.4) and conserved TPSA make it a valuable probe for optimizing potency against specific kinases while maintaining drug-like properties.

Anticancer Compound Optimization via Bioisosteric Replacement

In hit-to-lead campaigns for anticancer agents based on the imidazo[1,2-b]pyrazole scaffold [2], replacing a tert-butyl or hydrogen substituent with a cyclobutyl group can modulate metabolic stability and target binding. The cyclobutyl analog offers a unique steric footprint that may improve selectivity and reduce off-target effects compared to the bulkier tert-butyl group, as supported by class-level bioisostere studies.

Chemical Biology Probe Development Requiring Constrained Alkyl Substituent

The strained cyclobutyl ring provides conformational constraint that can be exploited in the design of selective chemical probes. This compound can serve as a key intermediate for generating analogs where the impact of a small, rigid hydrophobic group on protein-ligand interactions is systematically evaluated, particularly in the context of cysteine or serine protease inhibitors where acetimidamide moieties are known warheads.

Computational Chemistry and Structure-Based Drug Design (SBDD) Campaigns

With its well-defined physicochemical properties (MW 217.27, XLogP3 0.4, TPSA 72.1 Ų) and no reported activity in ChEMBL, this compound is an ideal candidate for virtual screening and molecular docking studies. Procurement of this compound enables experimental validation of computational predictions, bridging in silico models with real-world binding data for the imidazo[1,2-b]pyrazole series.

Quote Request

Request a Quote for 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.